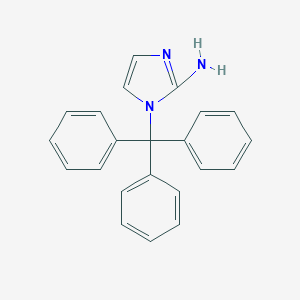![molecular formula C46H32N6O2 B068195 1,4-Bis[5-[4-(diphenylamino)phenyl]-1,3,4-oxadiazole-2-yl]benzene CAS No. 184101-38-0](/img/structure/B68195.png)
1,4-Bis[5-[4-(diphenylamino)phenyl]-1,3,4-oxadiazole-2-yl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Bis[5-[4-(diphenylamino)phenyl]-1,3,4-oxadiazole-2-yl]benzene, commonly known as PBD, is a fluorescent dye that is widely used in scientific research applications. PBD is a member of the oxadiazole family of compounds, which are known for their high fluorescence quantum yields and excellent photostability. PBD has been used in a wide range of applications, including as a fluorescent probe for DNA, as a sensor for metal ions, and as a fluorescent label for proteins.
Mecanismo De Acción
The mechanism of action of PBD is based on its ability to fluoresce when excited by light of a specific wavelength. PBD absorbs light in the ultraviolet and blue regions of the spectrum and emits light in the green and yellow regions of the spectrum. The fluorescence of PBD is due to the presence of the oxadiazole groups, which are known for their high fluorescence quantum yields and excellent photostability.
Biochemical and Physiological Effects
PBD has no known biochemical or physiological effects in living organisms. However, PBD has been shown to be toxic to certain types of cells at high concentrations, and caution should be exercised when handling PBD.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantages of using PBD in lab experiments are its high fluorescence quantum yield, excellent photostability, and versatility. PBD can be used as a fluorescent probe for DNA, as a sensor for metal ions, and as a fluorescent label for proteins. However, the main limitation of using PBD is its toxicity at high concentrations, which can limit its use in certain types of experiments.
Direcciones Futuras
There are many potential future directions for the use of PBD in scientific research applications. Some possible directions include the development of new PBD-based fluorescent probes for specific biological molecules, the use of PBD in super-resolution microscopy, and the development of PBD-based biosensors for detecting specific biomolecules in living cells. In addition, the development of new synthesis methods for PBD could lead to the production of new PBD derivatives with improved properties for specific applications.
Métodos De Síntesis
PBD can be synthesized using a variety of methods, including the reaction of 1,4-dibromobenzene with 5-(4-diphenylamino)phenyl-1,3,4-oxadiazole-2-carboxylic acid, followed by deprotection and cyclization. Other methods include the reaction of 1,4-dibromobenzene with 5-(4-diphenylamino)phenyl-1,3,4-oxadiazole-2-carboxylic acid methyl ester, followed by deprotection and cyclization.
Aplicaciones Científicas De Investigación
PBD has been used extensively in scientific research applications, particularly in the field of fluorescence microscopy. PBD is widely used as a fluorescent probe for DNA, where it can be used to visualize the structure and dynamics of DNA in live cells. PBD has also been used as a sensor for metal ions, where it can be used to detect the presence of specific metal ions in biological samples. In addition, PBD has been used as a fluorescent label for proteins, where it can be used to visualize the localization and dynamics of specific proteins in cells.
Propiedades
IUPAC Name |
N,N-diphenyl-4-[5-[4-[5-[4-(N-phenylanilino)phenyl]-1,3,4-oxadiazol-2-yl]phenyl]-1,3,4-oxadiazol-2-yl]aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H32N6O2/c1-5-13-37(14-6-1)51(38-15-7-2-8-16-38)41-29-25-35(26-30-41)45-49-47-43(53-45)33-21-23-34(24-22-33)44-48-50-46(54-44)36-27-31-42(32-28-36)52(39-17-9-3-10-18-39)40-19-11-4-12-20-40/h1-32H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPBLCBALMOAXRO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=NN=C(O4)C5=CC=C(C=C5)C6=NN=C(O6)C7=CC=C(C=C7)N(C8=CC=CC=C8)C9=CC=CC=C9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H32N6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
700.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Bis[5-[4-(diphenylamino)phenyl]-1,3,4-oxadiazole-2-yl]benzene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

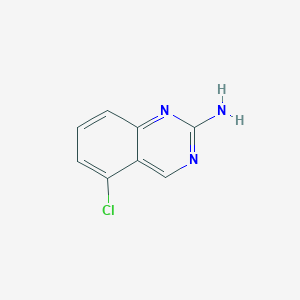
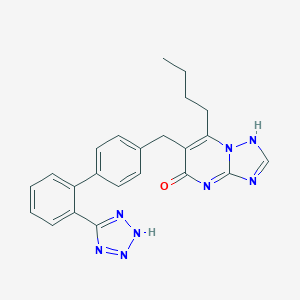

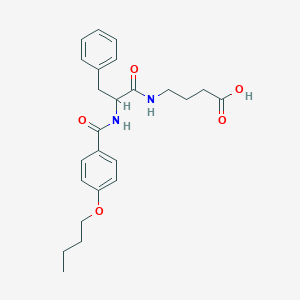



![2-((2-[(4-Chlorophenyl)sulfonyl]ethyl)thio)nicotinic acid](/img/structure/B68130.png)
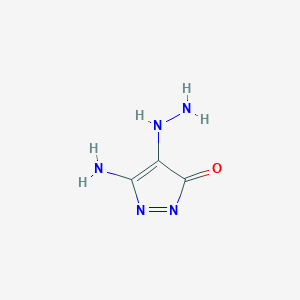
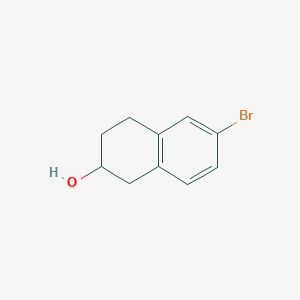
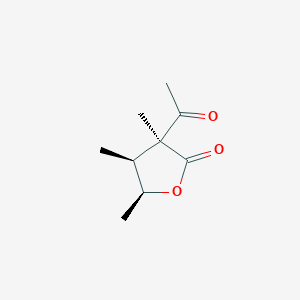
![N-[4-chloro-2-nitro-6-(trifluoromethyl)phenyl]acetamide](/img/structure/B68139.png)
![Hexadecanamide, N-[(1R,2R)-2-hydroxy-2-(4-methoxyphenyl)-1-(1-pyrrolidinylmethyl)ethyl]-](/img/structure/B68143.png)
